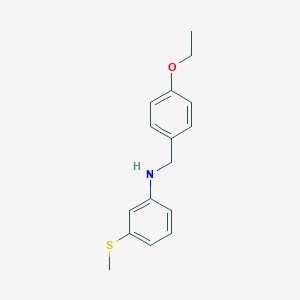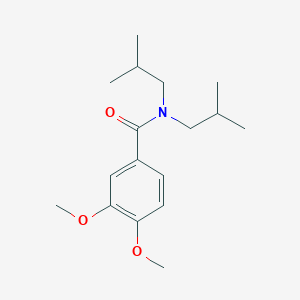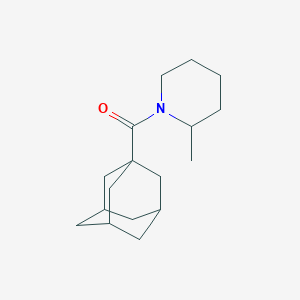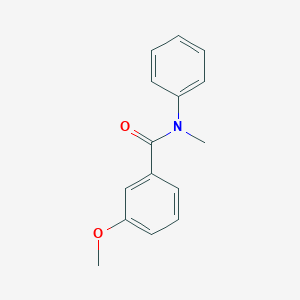![molecular formula C15H25NO3 B262235 2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262235.png)
2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide is a synthetic compound that belongs to the class of spirocyclic compounds. It has garnered significant attention from researchers due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 5]decane-4-carboxamide.
Mechanism of Action
The mechanism of action of 2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cellular metabolism, leading to the disruption of cellular processes and ultimately cell death. Additionally, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to decrease the expression of certain proteins involved in cancer cell proliferation and survival, such as Bcl-2 and survivin. Additionally, it has been found to increase the expression of proteins involved in apoptosis, such as caspase-3 and -9. Furthermore, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide is its potential as a lead compound for the development of new drugs. Its antitumor, antibacterial, and antifungal properties make it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its moderate yield and purity, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for the research on 2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to elucidate the mechanism of action and identify the specific enzymes and pathways targeted by the compound. Furthermore, the potential applications of 2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide in other fields, such as agriculture and environmental science, could also be explored.
Synthesis Methods
The synthesis of 2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide involves the reaction of pentylamine with 1,4-cyclohexanedione in the presence of a catalytic amount of acetic acid. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the spirocyclic compound. The yield of the reaction is moderate, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
properties
Product Name |
2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide |
|---|---|
Molecular Formula |
C15H25NO3 |
Molecular Weight |
267.36 g/mol |
IUPAC Name |
2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C15H25NO3/c1-2-3-7-10-16-14(18)12-11-13(17)19-15(12)8-5-4-6-9-15/h12H,2-11H2,1H3,(H,16,18) |
InChI Key |
XKUVUFROKHDKRX-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C1CC(=O)OC12CCCCC2 |
Canonical SMILES |
CCCCCNC(=O)C1CC(=O)OC12CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Isopropyl 2-methyl 5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B262152.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B262155.png)
![2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B262158.png)
methanone](/img/structure/B262159.png)

![3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B262161.png)

![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)




![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)